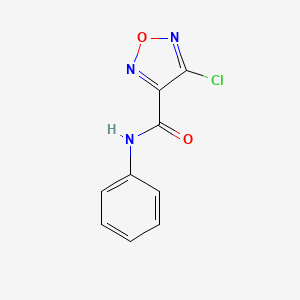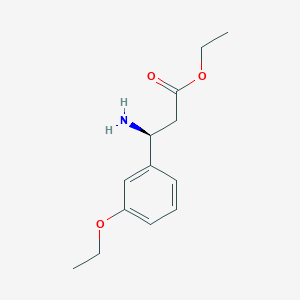![molecular formula C17H17NO4 B13905638 3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)
3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of an amino group, a methoxycarbonyl group, and a phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-(4-methoxycarbonylphenyl)benzaldehyde through a Friedel-Crafts acylation reaction.
Aldol Condensation: The intermediate undergoes an aldol condensation reaction with a suitable amino acid derivative to form the desired product.
Purification: The final product is purified using recrystallization techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
Uniqueness
3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
3-amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)14-8-4-12(5-9-14)11-2-6-13(7-3-11)15(18)10-16(19)20/h2-9,15H,10,18H2,1H3,(H,19,20) |
Clave InChI |
AZFSZFPRTLSGSE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
![sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole](/img/structure/B13905599.png)


![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)

![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)


